Lipophilicity Gain for CNS Penetration vs. Parent Amine
The target compound exhibits an XLogP3 of 1.9, compared to 0.7 for the unsubstituted parent amine 4,5,6,7-tetrahydro-1-benzofuran-4-amine (CAS 389795-57-7) [1][2]. This represents a 1.2 log unit increase, placing the compound within the empirically established optimal lipophilicity range for passive blood-brain barrier penetration (logP 2–4) [3], whereas the parent amine falls below this threshold, predicting substantially lower CNS exposure. No experimental logD7.4 or BBB permeability data were identified for either compound; the differentiation rests on consistently computed XLogP3 values.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | Parent amine (CAS 389795-57-7): XLogP3 = 0.7 |
| Quantified Difference | ΔXLogP3 = +1.2 (2.7-fold higher lipophilicity) |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem); identical computational method applied to both compounds |
Why This Matters
A logP increase from 0.7 to 1.9 moves the compound from suboptimal to near-optimal CNS penetration range, directly affecting whether the compound reaches central targets at pharmacologically relevant concentrations in vivo—a decisive factor when selecting between the parent amine and this N-substituted analog for CNS-targeted screening cascades.
- [1] PubChem Compound Summary for CID 43654959, N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine. Computed XLogP3 = 1.9. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 18525171, 4,5,6,7-tetrahydro-1-benzofuran-4-amine. Computed XLogP3 = 0.7. National Center for Biotechnology Information, 2026. View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
